SNAP 94847 (CAS: 487051-12-7) is a highly potent, selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Procured primarily as a pharmacological tool for neuropharmacological and metabolic research, it exhibits a binding affinity (Ki) of 2.2 nM for the rat MCHR1 receptor . Unlike broad-spectrum monoaminergic agents, SNAP 94847 allows researchers to isolate MCHR1-mediated pathways in models of anxiety, depression, and diet-induced obesity without confounding off-target receptor activation[1]. Its availability as a hydrochloride salt ensures predictable formulation characteristics for both in vitro and in vivo dosing regimens.
Substituting SNAP 94847 with standard monoamine-based antidepressants (such as SSRIs) or earlier-generation MCHR1 antagonists compromises experimental timelines and target specificity. Standard SSRIs like fluoxetine require prolonged chronic dosing to exhibit behavioral efficacy, whereas SNAP 94847 demonstrates an accelerated onset of action in specific sensitization and feeding models [1]. Furthermore, generic substitutions lack SNAP 94847's >500-fold selectivity over dopamine D2 receptors, risking severe dopaminergic confounding in complex behavioral and metabolic assays .
In chronic behavioral models, SNAP 94847 provides a faster onset of action compared to traditional SSRIs. When evaluated in BALB/c mice, both SNAP 94847 and fluoxetine produced marked increases in quinpirole-induced locomotor activity after 21 days of treatment; however, the onset of hyper-locomotion appeared significantly earlier in the time course for the SNAP 94847-treated cohort [1].
| Evidence Dimension | Onset of quinpirole-induced hyper-locomotion |
| Target Compound Data | SNAP 94847 (20 mg/kg/day): Accelerated onset within the 180-minute observation window |
| Comparator Or Baseline | Fluoxetine (18 mg/kg/day): Delayed onset relative to SNAP 94847 |
| Quantified Difference | Earlier temporal onset of sensitization for SNAP 94847 |
| Conditions | 21-day chronic administration in BALB/c mice followed by quinpirole challenge |
Buyers designing chronic stress or depression models can achieve faster experimental readouts compared to using traditional SSRI positive controls.
SNAP 94847 is engineered for strict MCHR1 specificity, preventing the off-target effects common to less refined neuropharmacological probes. It binds MCHR1 with a Ki of 2.2 nM while exhibiting >500-fold selectivity over dopamine D2 receptors and >80-fold selectivity over α1A-adrenergic receptors .
| Evidence Dimension | Receptor binding affinity (Ki) and selectivity ratio |
| Target Compound Data | Ki = 2.2 nM (MCHR1) |
| Comparator Or Baseline | Dopamine D2 and α1A-adrenergic receptors |
| Quantified Difference | >500-fold (D2) and >80-fold (α1A) selectivity |
| Conditions | Recombinant receptor binding assays |
Prevents confounding dopaminergic or adrenergic activity, making it a reliable probe for isolating pure MCHR1-mediated behavioral effects.
Cryo-EM and mutagenesis studies reveal that SNAP 94847 relies on specific structural interactions that differentiate it from other MCHR1 antagonists. Specifically, the mutation of the M1682.60 residue to alanine significantly reduces the potency of SNAP 94847, while an F1161.39A mutation unexpectedly increases its potency [1].
| Evidence Dimension | Potency shift (ΔpEC50) |
| Target Compound Data | SNAP 94847 potency on M1682.60A mutant |
| Comparator Or Baseline | Wild-type MCHR1 baseline |
| Quantified Difference | Significant reduction in potency on M1682.60A; significant increase on F1161.39A |
| Conditions | Gi-dissociation assay and Cryo-EM structural mapping |
Essential for researchers conducting site-directed mutagenesis or structural biology, ensuring the correct antagonist is paired with specific receptor conformations.
The hydrochloride salt form of SNAP 94847 provides distinct processing advantages over free base or aqueous formulations. It is highly soluble in anhydrous DMSO (up to 96 mg/mL) and ethanol (up to 96 mg/mL), but remains virtually insoluble in water (<0.1 mg/mL) .
| Evidence Dimension | Maximum solubility |
| Target Compound Data | 96 mg/mL in DMSO / 96 mg/mL in Ethanol |
| Comparator Or Baseline | Aqueous / Water baseline (<0.1 mg/mL) |
| Quantified Difference | >960-fold higher solubility in organic solvents vs. water |
| Conditions | In vitro stock preparation at room temperature |
Dictates the procurement of appropriate anhydrous solvents and formulation excipients (e.g., CMC-Na or cyclodextrins) for successful in vivo dosing.
Due to its faster onset of action compared to fluoxetine, SNAP 94847 is the right choice for validating novel rapid-acting antidepressant candidates in rodent behavioral models, shortening experimental timelines [1].
Utilized in diet-induced obesity (DIO) models where avoiding dopaminergic off-target effects (>500-fold D2 selectivity) is critical for isolating true energy homeostasis pathways without confounding locomotor or reward variables .
Procured as a high-affinity stabilizing ligand for resolving the inactive/antagonist-bound states of MCHR1, specifically relying on its defined interaction with the M1682.60 residue to lock the receptor conformation [2].
Formulated as a hydrochloride salt in cyclodextrin or CMC-Na suspensions for reliable, bioavailable oral or intraperitoneal dosing in chronic behavioral studies, overcoming its inherent aqueous insolubility .